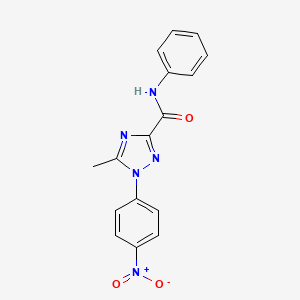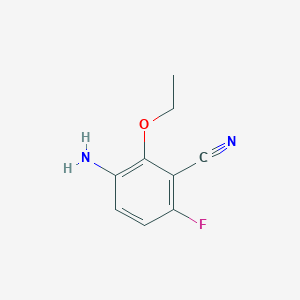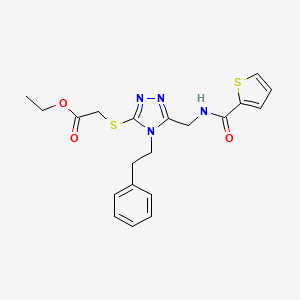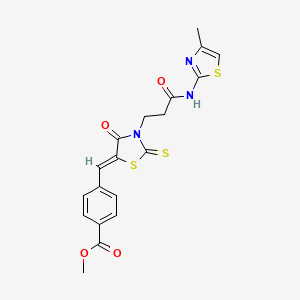![molecular formula C19H23ClN2O3S2 B2865000 5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034288-23-6](/img/structure/B2865000.png)
5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C19H23ClN2O3S2 and its molecular weight is 426.97. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds similar to the one , have been studied for their potential as insecticides. A study involving various pyridine derivatives highlighted their synthesis and evaluated their toxicity against the cowpea aphid, Aphis craccivora Koch. While not directly mentioning the specific compound, the research underlines the broader category's potential for agricultural pest management applications. Compound 1 in this study exhibited insecticidal activity approximately four times that of acetamiprid, suggesting significant potential for related structures in pest control (E. A. Bakhite et al., 2014).
Synthetic Bacteriochlorins for Photodynamic Therapy
In the context of photodynamic therapy, synthetic bacteriochlorins incorporating a spiro-piperidine unit have been designed to suppress adventitious dehydrogenation and enable tailoring through nitrogen derivatization. This molecular design enhances the bacteriochlorins' spectral properties, potentially making them suitable for therapeutic applications requiring near-infrared absorbers. The introduction of auxochromes could further adjust these properties, indicating the compound's framework might contribute to developing photosensitizers for cancer treatment or other medical applications (Kanumuri Ramesh Reddy et al., 2013).
Antimicrobial Activity of Heterocyclic Compounds
The synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole and their antimicrobial activity showcase the potential of piperidine-related structures in developing new antimicrobial agents. These compounds have been evaluated for their effectiveness against various microorganisms, indicating the broader chemical class's potential in addressing antibiotic resistance and developing new therapeutic agents (T. El‐Emary et al., 2002).
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives have been the subject of quantum chemical and molecular dynamic simulation studies to predict their efficiencies as corrosion inhibitors on iron surfaces. This research highlights the practical applications of such compounds in industrial settings, where corrosion prevention is critical to maintaining infrastructure and machinery integrity. The findings could guide the development of new materials designed to extend the lifespan of metal components in various environments (S. Kaya et al., 2016).
作用機序
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which might suggest a potential target for this compound.
Mode of Action
It’s worth noting that the similar compound mentioned earlier was characterized by a lower binding free energy in the lmptr1 pocket , indicating a strong interaction with its target.
Result of Action
The similar compound was found to exhibit potent in vitro antipromastigote activity , suggesting potential antiparasitic effects for this compound.
特性
IUPAC Name |
5-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-25-18-3-2-16(12-17(18)20)27(23,24)22-9-4-15(5-10-22)21-8-6-19-14(13-21)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNTRCKAAUUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)


![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)
![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)



![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2864939.png)